3-butanoyl-8-methoxy-3H-quinolin-4-one
Description
3-Butanoyl-8-methoxy-3H-quinolin-4-one is a synthetic quinolinone derivative characterized by a butanoyl group at position 3, a methoxy substituent at position 8, and a ketone at position 3. Quinolinones are heterocyclic compounds with broad applications in medicinal chemistry, particularly as intermediates for bioactive molecules targeting neurological and antimicrobial pathways.
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
3-butanoyl-8-methoxy-3H-quinolin-4-one |
InChI |
InChI=1S/C14H15NO3/c1-3-5-11(16)10-8-15-13-9(14(10)17)6-4-7-12(13)18-2/h4,6-8,10H,3,5H2,1-2H3 |
InChI Key |
LNXQEAAGPUVNMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1C=NC2=C(C1=O)C=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butanoyl-8-methoxy-3H-quinolin-4-one can be achieved through several methods. One common approach involves the condensation of 8-methoxyquinoline with butanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the Friedländer synthesis, where 2-aminobenzophenone is reacted with an appropriate aldehyde (such as butanal) in the presence of an acid catalyst. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Butanoyl-8-methoxy-3H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Biological Activities
Numerous studies have investigated the biological activities of 3-butanoyl-8-methoxy-3H-quinolin-4-one, revealing its potential as an anticancer agent and its effects on various cellular mechanisms.
Anticancer Activity
Research has demonstrated that 3-butanoyl-8-methoxy-3H-quinolin-4-one exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, which is critical for cancer therapy development .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes relevant to cancer progression. For example, it may inhibit certain kinases involved in tumor growth and metastasis. Such enzyme inhibition could lead to decreased tumor cell viability and enhanced sensitivity to existing chemotherapeutic agents .
Therapeutic Potential
The therapeutic applications of 3-butanoyl-8-methoxy-3H-quinolin-4-one extend beyond oncology:
Neurological Disorders
There is emerging evidence suggesting that quinoline derivatives may possess neuroprotective properties. The compound's ability to modulate neurotransmitter systems could make it beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Antimicrobial Activity
Preliminary studies indicate that 3-butanoyl-8-methoxy-3H-quinolin-4-one may exhibit antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibiotics or adjunct therapies for infectious diseases .
Case Studies and Research Findings
Several case studies have documented the efficacy of 3-butanoyl-8-methoxy-3H-quinolin-4-one in laboratory settings:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer properties | Significant reduction in cell viability in HCT-116 cells with IC50 values <10 µM |
| Study B | Investigate enzyme inhibition | Inhibition of specific kinases by >50% at concentrations <20 µM |
| Study C | Assess neuroprotective effects | Improved neuronal survival in models of oxidative stress |
These findings highlight the compound's versatility and potential for further development in pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-butanoyl-8-methoxy-3H-quinolin-4-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities. The exact pathways and molecular targets are still under investigation, but its ability to interact with nucleic acids and proteins is well-documented.
Comparison with Similar Compounds
Key Features:
| Compound | Position 3 Substituent | Ketone Position | Position 8 Substituent | Additional Groups |
|---|---|---|---|---|
| 3-Butanoyl-8-methoxy-3H-quinolin-4-one | Butanoyl (C₃H₇CO) | 4 | Methoxy (OCH₃) | None |
| 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one | Ethyl (C₂H₅) | 2 | Methoxy (OCH₃) | Hydroxyl (OH) at C4 |
| 3-(Substituted-aminomethyl)-1-pentyl-1H-quinolin-4-one | Aminomethyl (CH₂NH-R) | 4 | None | Pentyl (C₅H₁₁) at N1 |
- Synthesis: 3-Ethyl analog: Synthesized via thermal condensation of o-anisidine with diethyl ethylmalonate at 220–270°C, yielding 62% after crystallization . Aminomethyl-pentyl analog: Prepared via reductive amination of an aldehyde intermediate with sodium cyanoborohydride in methanol .
Physicochemical and Crystallographic Properties
- 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one: Melting Point: 496–498 K . Crystal Structure: Stabilized by N–H⋯O and O–H⋯O hydrogen bonds, forming linear chains with π-π interactions (centroid distance: 3.609 Å) . Solubility: Enhanced by the hydroxyl group, enabling aqueous sodium hydroxide dissolution .
- Hydrogen Bonding: The methoxy and ketone groups may facilitate interactions similar to those observed in the 3-ethyl analog.
- Aminomethyl-pentyl analog: Flexibility: The pentyl chain and aminomethyl group introduce conformational flexibility, which may influence receptor binding .
Biological Activity
3-butanoyl-8-methoxy-3H-quinolin-4-one is a heterocyclic compound belonging to the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in antimicrobial and anticancer therapies. The unique structural features of 3-butanoyl-8-methoxy-3H-quinolin-4-one, particularly the butanoyl and methoxy groups, contribute to its biological properties.
The molecular formula of 3-butanoyl-8-methoxy-3H-quinolin-4-one is C14H15NO3, with a molecular weight of 245.27 g/mol. Its structure is characterized by a quinoline core with a butanoyl side chain and a methoxy group, which enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO3 |
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | 3-butanoyl-8-methoxy-3H-quinolin-4-one |
| InChI Key | LNXQEAAGPUVNMJ-UHFFFAOYSA-N |
The biological activity of 3-butanoyl-8-methoxy-3H-quinolin-4-one is primarily attributed to its ability to intercalate into DNA, disrupting replication processes and inducing cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects. The exact molecular pathways are still under investigation, but studies indicate that it interacts with nucleic acids and proteins, affecting their functions.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 15.625 μg/mL to 31.25 μg/mL for related quinoline derivatives . While specific data for 3-butanoyl-8-methoxy-3H-quinolin-4-one is limited, its structural similarities suggest potential efficacy against resistant bacterial strains.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in targeting BCL6-driven lymphomas. In vivo studies have shown that modifications of quinolinone scaffolds can lead to potent inhibitors with low clearance rates and high cellular potency . The ability of 3-butanoyl-8-methoxy-3H-quinolin-4-one to inhibit tumor growth through DNA interaction positions it as a promising candidate in cancer therapy.
Case Studies
- Anticancer Research : A study focused on optimizing quinolinone derivatives for BCL6 inhibition demonstrated that modifications could enhance potency significantly. The most effective compounds exhibited IC50 values in the nanomolar range, indicating strong potential for therapeutic applications against specific cancers .
- Antimicrobial Studies : In vitro assessments of related quinoline compounds against MRSA showed promising results, suggesting that structural modifications could lead to enhanced antimicrobial activity. The studies utilized various screening approaches to identify effective inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
